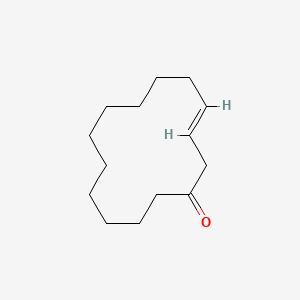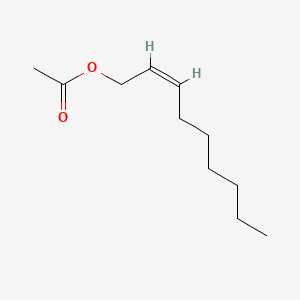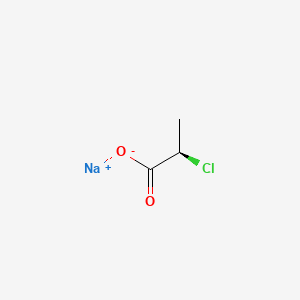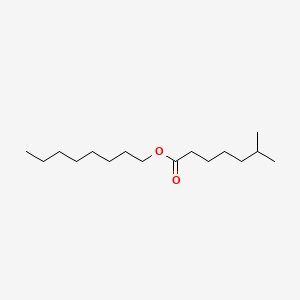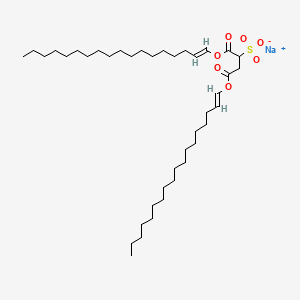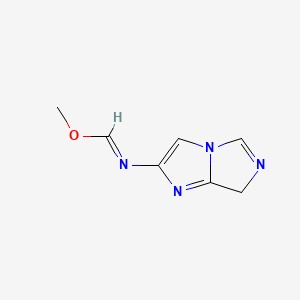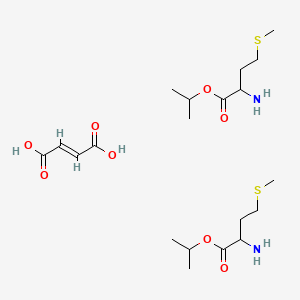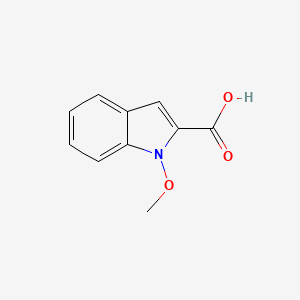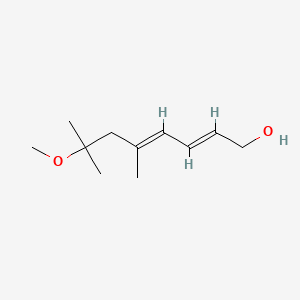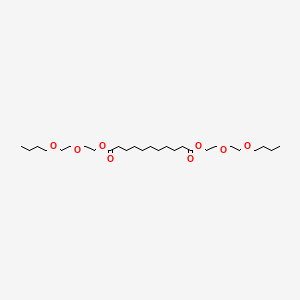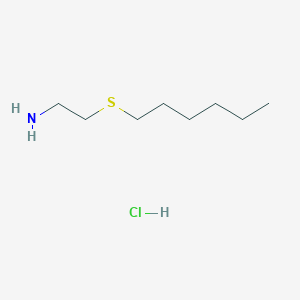
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a butenone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(tert-Butyl)-2-methylphenyl derivatives and other butenone-containing compounds.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups confer unique reactivity and properties to the compound, making it distinct from other similar molecules.
Propriétés
Numéro CAS |
93942-47-3 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(E)-1-(5-tert-butyl-2-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C15H20O/c1-6-7-14(16)13-10-12(15(3,4)5)9-8-11(13)2/h6-10H,1-5H3/b7-6+ |
Clé InChI |
VJEAIPXARJXWIU-VOTSOKGWSA-N |
SMILES isomérique |
C/C=C/C(=O)C1=C(C=CC(=C1)C(C)(C)C)C |
SMILES canonique |
CC=CC(=O)C1=C(C=CC(=C1)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


